

Spectroscopic Profile of 2,3-Dimethylbutanenitrile: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dimethylbutanenitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2,3-dimethylbutanenitrile** (C₆H₁₁N). In the absence of publicly available experimental spectra, this document compiles predicted values and data from analogous compounds to offer a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to support researchers in the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for **2,3-dimethylbutanenitrile**. These predictions are based on established principles of spectroscopy and data from structurally similar molecules.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~2.5 - 2.8	Quartet	1H	CH-CN
~1.8 - 2.1	Multiplet	1H	CH-(CH ₃) ₂
~1.2 - 1.4	Doublet	3H	CH ₃ -CH(CN)
~1.0 - 1.2	Doublet	6H	(CH ₃) ₂ -CH

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Carbon Type
~120 - 125	CN
~40 - 45	CH-CN
~30 - 35	CH-(CH ₃) ₂
~18 - 22	CH ₃ -CH(CN)
~15 - 20	(CH ₃) ₂ -CH

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Functional Group
~2240 - 2260	C≡N stretch	Medium	Nitrile
~2870 - 2960	C-H stretch	Strong	Alkyl (CH, CH ₃)
~1465	C-H bend	Medium	Alkyl (CH ₂)
~1370	C-H bend	Medium	Alkyl (CH ₃)

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/z	Interpretation
97	Molecular Ion [M] ⁺
82	[M - CH ₃] ⁺
68	[M - C ₂ H ₅] ⁺
54	[M - C ₃ H ₇] ⁺
43	[C ₃ H ₇] ⁺ (Isopropyl cation) - Likely Base Peak
41	[C ₃ H ₅] ⁺

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data outlined above. These protocols can be adapted for **2,3-dimethylbutanenitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2,3-dimethylbutanenitrile** (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃) and transferred to an NMR tube.[1] The spectrum is acquired on an NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, the spectral width is typically 0-12 ppm, and for ¹³C NMR, it is 0-220 ppm. Chemical shifts are referenced to tetramethylsilane (TMS) as an internal standard (0 ppm). Data processing involves Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

The IR spectrum of liquid **2,3-dimethylbutanenitrile** can be obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[2] The sample is then placed in the IR spectrometer. Alternatively, a solution can be prepared using an IR-transparent solvent like carbon tetrachloride (CCl₄).[3] The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

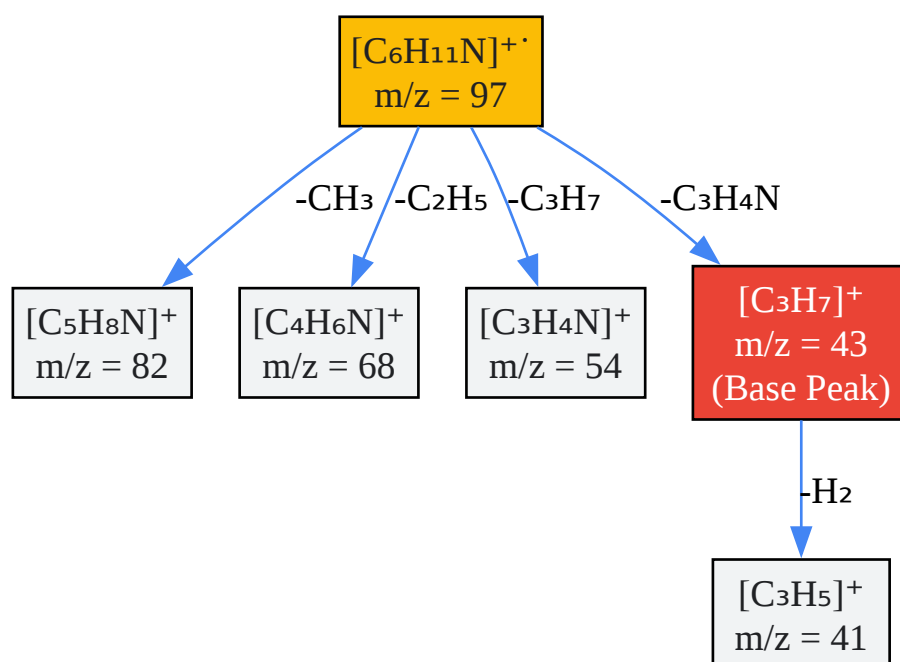
For electron ionization mass spectrometry (EI-MS), a small amount of the volatile liquid sample is introduced into the ion source of the mass spectrometer, where it is vaporized and

bombarded with a high-energy electron beam (typically 70 eV).[4] The resulting positively charged molecular ions and fragment ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).[4][5] The detector records the abundance of each ion, generating a mass spectrum.[5]

Visualizations

The following diagrams illustrate key structural and logical relationships for the spectroscopic analysis of **2,3-dimethylbutanenitrile**.

Caption: Molecular structure of **2,3-Dimethylbutanenitrile**.



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Caption: Predicted major fragmentation pathway of **2,3-Dimethylbutanenitrile** in EI-MS.

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